N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyclopentyl and cyclopropyl groups. This can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions.
Amide Bond Formation: The final step involves the coupling of the substituted pyrazole with 2-methylbenzoic acid or its derivatives to form the benzamide linkage. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution on the benzamide ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, analgesic, or anticancer properties.
Biology: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Material Science: Its unique structure could be explored for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide exerts its effects is not fully understood but may involve:
Molecular Targets: The compound could interact with specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide may offer unique properties such as enhanced stability, specific biological activity, or improved solubility, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-14-6-2-5-9-18(14)20(24)21-13-16-12-19(15-10-11-15)23(22-16)17-7-3-4-8-17/h2,5-6,9,12,15,17H,3-4,7-8,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGAVPRWKGCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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